An In-Depth Technical Guide to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile: Properties, Synthesis, and Potential Applications
An In-Depth Technical Guide to 2-(5-Methoxy-1H-indol-4-YL)acetonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details its fundamental physicochemical properties, including its molecular weight and exact mass. A detailed, step-by-step synthetic protocol is presented, offering a practical approach for its laboratory preparation. Furthermore, this guide explores the potential biological significance and applications of this indole derivative in the context of drug discovery and development, drawing insights from related molecular structures.
Introduction
Indole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The electronic properties and structural versatility of the indole ring system make it a privileged structure for interacting with a wide array of biological targets. The introduction of substituents, such as a methoxy and an acetonitrile group, can significantly modulate the pharmacological profile of the indole nucleus. This guide focuses specifically on the 4-substituted indole isomer, 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, providing essential technical information for researchers engaged in its synthesis and evaluation.
Physicochemical Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key identifiers and properties of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(5-Methoxy-1H-indol-4-yl)acetonitrile | - |
| CAS Number | 51086-02-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [2] |
| Molecular Weight | 186.21 g/mol | [1] |
| Exact Mass | 186.07931 Da | [2] |
Note: The exact mass is for the isomeric compound 2-(5-methoxy-1H-indol-3-yl)acetonitrile, which shares the same molecular formula.
Synthesis of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile
The synthesis of 4-substituted indole-3-acetonitriles can be achieved through a one-step conversion from the corresponding indole-3-carboxaldehydes.[3] This established methodology provides a reliable pathway for obtaining the target compound.
Synthetic Workflow
The synthesis involves the conversion of a 4-substituted indole-3-carboxaldehyde to the corresponding nitrile. This transformation is a valuable tool for accessing this class of compounds, which can be challenging to prepare through other routes.[3]
Caption: Synthetic workflow for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.
Experimental Protocol
This protocol is adapted from the general procedure for the synthesis of 4-substituted indole-3-acetonitriles.[3]
Materials:
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5-Methoxy-1H-indole-4-carboxaldehyde
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Methanol (MeOH)
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Formamide (NH₂CHO)
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Sodium borohydride (NaBH₄)
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Sodium cyanide (NaCN)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Chloroform, Methanol)
Procedure:
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Reduction of the Aldehyde: To a solution of 5-methoxy-1H-indole-4-carboxaldehyde in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.3 molar equivalents) at room temperature. Stir the reaction mixture for 1 hour.
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Cyanation: To the reaction mixture, add sodium cyanide (10 molar equivalents).
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Reflux: Heat the mixture to reflux at 100°C and maintain for 5 hours with continuous stirring.
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Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvents.
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Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to isolate the desired product, 2-(5-Methoxy-1H-indol-4-YL)acetonitrile.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Spectroscopic Data
Note: The chemical shifts and coupling constants for the 4-yl isomer are expected to differ from the 3-yl isomer due to the different substitution pattern on the indole ring.
Reference Data for 2-(5-methoxy-1H-indol-3-yl)acetonitrile:
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¹³C NMR: Spectra available in public databases can be consulted.[2]
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IR Spectra: ATR-IR data is available for reference.[2]
Potential Applications in Drug Development
While direct biological activity data for 2-(5-Methoxy-1H-indol-4-YL)acetonitrile is limited, the broader class of indole-acetonitrile derivatives has shown significant potential in medicinal chemistry.
Insights from Related Compounds
A structurally related compound, indole-3-acetonitrile-4-methoxy-2-S-β-d-glucopyranoside, has been shown to exhibit inhibitory activity against human kallikrein 5 (KLK5) and trypsin proteases. The excessive activity of KLK5 is implicated in skin barrier dysfunction and inflammatory skin conditions. This finding suggests that the core structure of methoxy-indole acetonitrile may serve as a valuable scaffold for the development of novel protease inhibitors.
Future Directions
The synthetic accessibility of 2-(5-Methoxy-1H-indol-4-YL)acetonitrile makes it an attractive starting point for the generation of a library of analogues. Further derivatization of the indole nitrogen, the acetonitrile group, or the aromatic ring could lead to the discovery of potent and selective modulators of various biological targets. High-throughput screening of this compound against a panel of disease-relevant enzymes and receptors would be a logical next step in exploring its therapeutic potential.
Conclusion
This technical guide has consolidated the available information on 2-(5-Methoxy-1H-indol-4-YL)acetonitrile, providing a foundation for its synthesis and further investigation. The detailed physicochemical properties and a practical synthetic protocol offer researchers the necessary tools to access this compound. While direct biological data is still emerging, the demonstrated activity of related structures highlights the potential of this indole derivative as a valuable building block in the design and development of novel therapeutic agents. Further research into its biological profile is warranted to fully elucidate its potential in medicinal chemistry.
References
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Somei, M., et al. (1983). A One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes. Heterocycles, 20(10), 1983-1986. [Link]
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PubChem. 2-(5-methoxy-1H-indol-3-yl)acetonitrile. [Link]
